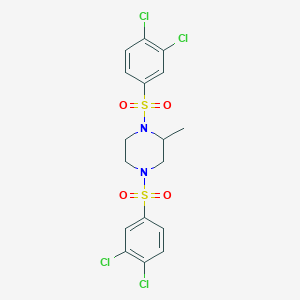
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine is a chemical compound characterized by its unique structure, which includes two 3,4-dichlorobenzenesulfonyl groups attached to a 2-methylpiperazine core
準備方法
The synthesis of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine typically involves the reaction of 2-methylpiperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
化学反応の分析
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
科学的研究の応用
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can interact with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with protein function or cell membrane integrity.
類似化合物との比較
1,4-Bis(3,4-dichlorobenzenesulfonyl)-2-methylpiperazine can be compared with other similar compounds, such as:
1,4-Bis(3,4-dichlorobenzenesulfonyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1,4-Bis(4-chlorobenzenesulfonyl)-2-methylpiperazine: Has a different substitution pattern on the benzene ring, which can influence its chemical properties and applications.
特性
分子式 |
C17H16Cl4N2O4S2 |
|---|---|
分子量 |
518.3 g/mol |
IUPAC名 |
1,4-bis[(3,4-dichlorophenyl)sulfonyl]-2-methylpiperazine |
InChI |
InChI=1S/C17H16Cl4N2O4S2/c1-11-10-22(28(24,25)12-2-4-14(18)16(20)8-12)6-7-23(11)29(26,27)13-3-5-15(19)17(21)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
InChIキー |
GDIGXRIUFBGVIB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346308.png)
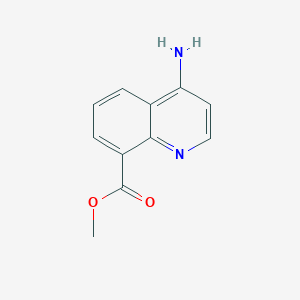
![N-butyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B12346324.png)
![Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346332.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B12346337.png)
![5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12346339.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)
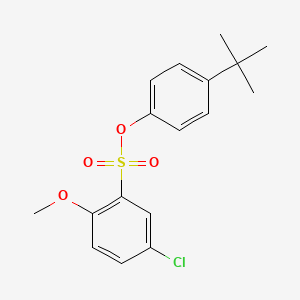
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)
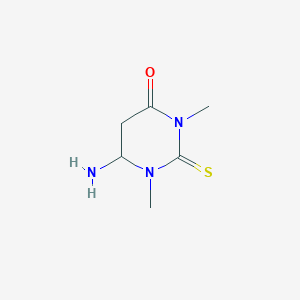
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
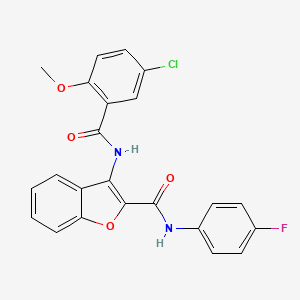
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)
